
Rhenium selenide (Re2Se7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium selenide (Re2Se7) is a compound that belongs to the family of transition metal chalcogenides. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as electronics, catalysis, and energy storage.
Mechanism Of Action
The mechanism of action of Rhenium selenide (Re2Se7) in various applications is still under investigation. In electronics, it has been proposed that Rhenium selenide (Re2Se7) acts as a semiconductor with a bandgap of 1.2 eV. In catalysis, the high surface area and abundant active sites of Rhenium selenide (Re2Se7) facilitate the adsorption and activation of reactants, leading to enhanced catalytic activity. In energy storage, the high specific capacitance of Rhenium selenide (Re2Se7) is attributed to the reversible redox reactions of rhenium and selenium atoms.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Rhenium selenide (Re2Se7). However, it has been reported that Rhenium selenide (Re2Se7) nanoparticles can induce oxidative stress and DNA damage in human lung cells, indicating potential toxicity. Further studies are needed to investigate the toxicity and biocompatibility of Rhenium selenide (Re2Se7) in vivo.
Advantages And Limitations For Lab Experiments
Rhenium selenide (Re2Se7) has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, the synthesis of Rhenium selenide (Re2Se7) can be challenging and requires high-pressure and high-temperature conditions, which may limit its scalability and practicality for large-scale production.
Future Directions
There are several future directions for the research and development of Rhenium selenide (Re2Se7). In electronics, the optimization of device performance and the integration of Rhenium selenide (Re2Se7) with other materials for multifunctional devices are promising directions. In catalysis, the exploration of new reactions and the development of Rhenium selenide (Re2Se7)-based catalysts for industrial applications are potential directions. In energy storage, the improvement of the energy density and the development of Rhenium selenide (Re2Se7)-based devices for practical applications are important directions. Additionally, the investigation of the toxicity and biocompatibility of Rhenium selenide (Re2Se7) in vivo is crucial for its potential biomedical applications.
Conclusion:
In summary, Rhenium selenide (Re2Se7) is a promising compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Rhenium selenide (Re2Se7) are needed to realize its full potential and practical applications.
Synthesis Methods
The synthesis of Rhenium selenide (Re2Se7) can be achieved by various methods, including chemical vapor transport, chemical precipitation, and hydrothermal synthesis. Among these methods, hydrothermal synthesis has been widely used due to its simplicity and high yield. In this method, rhenium and selenium precursors are mixed in a solvent and heated under high pressure and temperature to form Rhenium selenide (Re2Se7) crystals.
Scientific Research Applications
Rhenium selenide (Re2Se7) has been extensively studied for its potential applications in various fields. In electronics, it has been used as a promising candidate for the fabrication of field-effect transistors and memory devices due to its high electron mobility and excellent electrical conductivity. In catalysis, Rhenium selenide (Re2Se7) has been found to be an efficient catalyst for various reactions such as hydrogen evolution, oxygen reduction, and carbon dioxide reduction. In energy storage, it has been used as an electrode material for supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.
properties
CAS RN |
12397-16-9 |
|---|---|
Product Name |
Rhenium selenide (Re2Se7) |
Molecular Formula |
Re2Se7-14 |
Molecular Weight |
925.2 g/mol |
IUPAC Name |
rhenium;selenium(2-) |
InChI |
InChI=1S/2Re.7Se/q;;7*-2 |
InChI Key |
VIGSUGNAJZORCV-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
Other CAS RN |
12397-16-9 |
synonyms |
dirhenium heptaselenide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



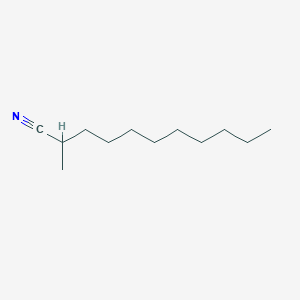
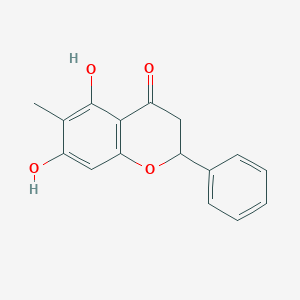
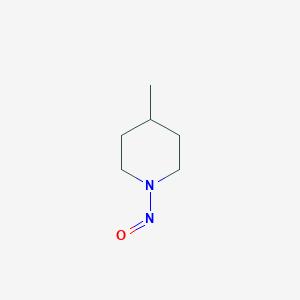
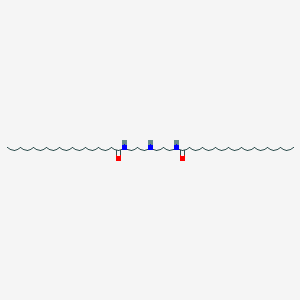
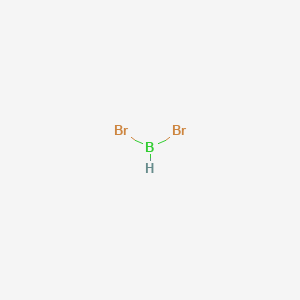
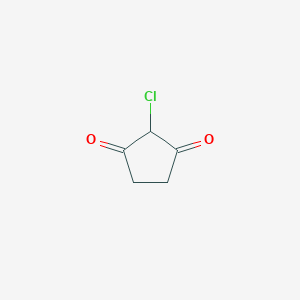
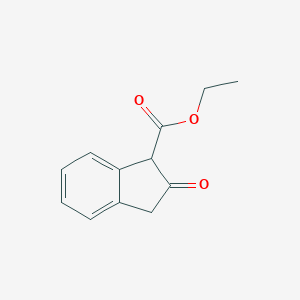
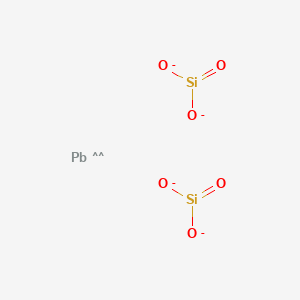
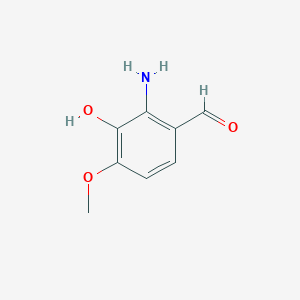
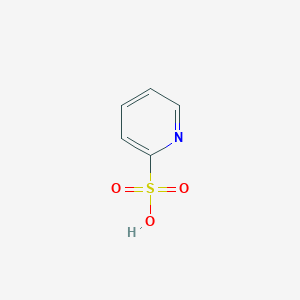
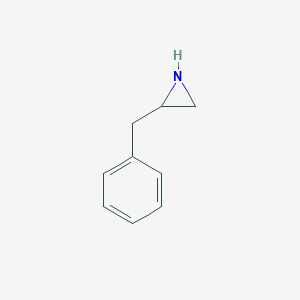
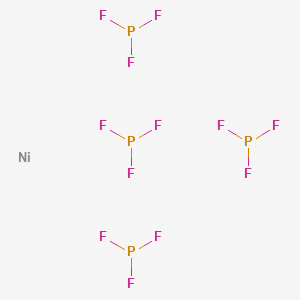
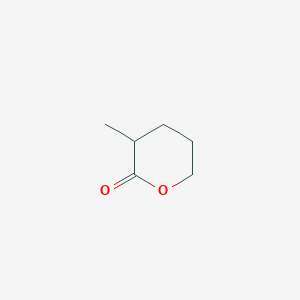
]-](/img/structure/B81546.png)